

"N-(2-chlorobenzyl)cyclopropanamine" CAS 16357-33-8

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Compound of Interest

Compound Name:	<i>N</i> -(2-chlorobenzyl)cyclopropanamine
Cat. No.:	B093448

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An In-Depth Technical Guide to **N-(2-chlorobenzyl)cyclopropanamine** (CAS 16357-33-8)

This document provides a comprehensive technical overview of **N-(2-chlorobenzyl)cyclopropanamine**, a compound of interest for researchers in medicinal chemistry and drug development. Given the limited publicly available data specific to this molecule, this guide synthesizes foundational principles of organic chemistry and data from analogous structures to present a robust framework for its synthesis, characterization, and safe handling.

Introduction and Chemical Properties

N-(2-chlorobenzyl)cyclopropanamine is a secondary amine featuring a unique combination of a strained cyclopropyl ring and a substituted benzyl group. The cyclopropylamine moiety is a valuable pharmacophore found in various therapeutic agents, including monoamine oxidase inhibitors (MAOIs) used to treat depression.^{[1][2]} The structural features of this molecule—specifically the lipophilic 2-chlorobenzyl group and the rigid cyclopropane scaffold—make it a compelling candidate for further investigation in drug discovery programs.

The inherent ring strain and the nucleophilic nature of the amine group in cyclopropylamines confer significant reactivity, making them versatile intermediates in chemical synthesis.^{[1][3]} This guide will focus on a practical synthetic route and the analytical methodologies required to confirm the structure and purity of the title compound.

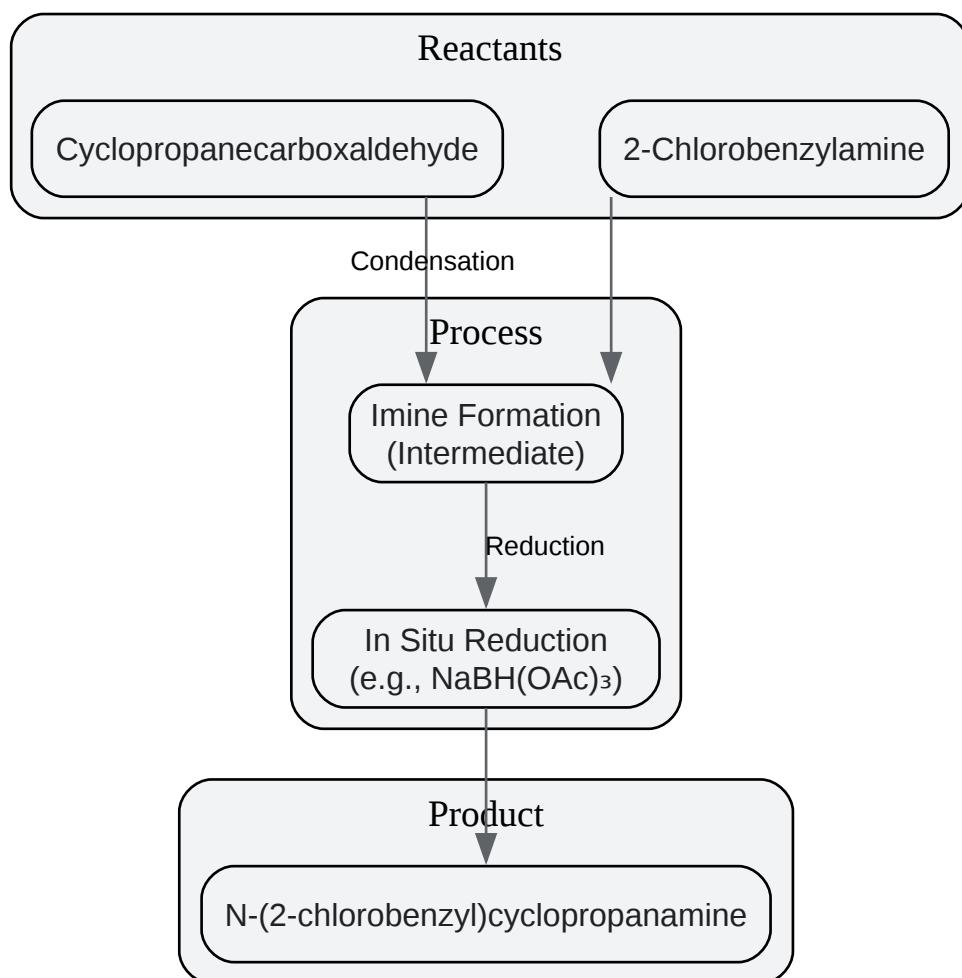
Table 1: Physicochemical Properties of **N-(2-chlorobenzyl)cyclopropanamine**

Property	Value	Source
CAS Number	16357-33-8	[4]
Molecular Formula	C ₁₀ H ₁₂ CIN	[4]
Molecular Weight	181.66 g/mol	[4]
Canonical SMILES	C1CC1NC(C2=CC=CC=C2Cl)	
Chemical Class	Secondary Amine, Cyclopropylamine Derivative	

Proposed Synthesis: Reductive Amination

Direct reductive amination is one of the most practical and widely used methods for preparing secondary and tertiary amines.[\[5\]](#) This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced *in situ* to the corresponding amine. For the synthesis of **N-(2-chlorobenzyl)cyclopropanamine**, a logical and efficient approach is the reductive amination of cyclopropanecarboxaldehyde with 2-chlorobenzylamine.

The causality behind this choice lies in its efficiency and the commercial availability of the starting materials. This method avoids harsh conditions and multi-step procedures like the Curtius rearrangement, which involves potentially hazardous azide intermediates.[\[6\]](#)[\[7\]](#)



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Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Synthesis

Objective: To synthesize **N-(2-chlorobenzyl)cyclopropanamine** via reductive amination.

Materials:

- Cyclopropanecarboxaldehyde
- 2-Chlorobenzylamine^[4]
- Sodium triacetoxyborohydride (NaBH(OAc)₃)

- Dichloromethane (DCM), anhydrous
- Acetic Acid (glacial)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator.

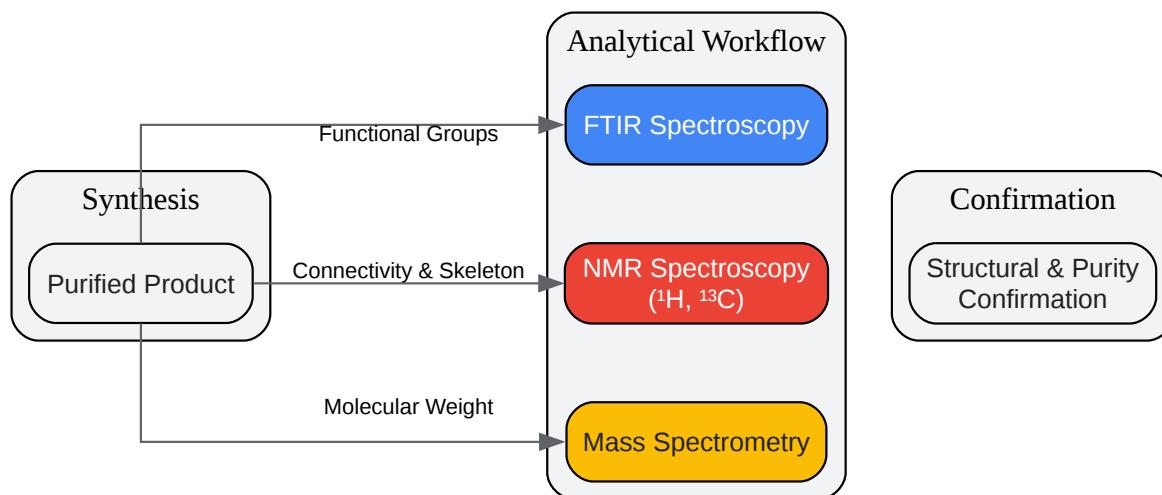
Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N_2 or Ar), add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
- Amine Addition: Add 2-chlorobenzylamine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
- Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
- Reduction: Carefully add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, ~1.5 eq) portion-wise to the reaction mixture. Causality: $\text{NaBH}(\text{OAc})_3$ is a mild and selective reducing agent, ideal for reducing the protonated imine intermediate without affecting other functional groups. Its use avoids the need for pH adjustments often required with other borohydrides.
- Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
- Workup: Quench the reaction by slowly adding saturated NaHCO_3 solution. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

- **Washing:** Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the pure **N-(2-chlorobenzyl)cyclopropanamine**.

Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This section outlines the expected spectral data and provides standardized protocols.



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Caption: A logical workflow for analytical characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Characteristics	Reference
N-H Stretch (Secondary Amine)	3350 - 3310	Single, weak to medium, sharp band.	[1][2][3]
Aromatic C-H Stretch	3100 - 3000	Medium to weak bands.	[2]
Aliphatic C-H Stretch	3000 - 2850	Medium to strong bands (benzyl CH ₂ , cyclopropyl C-H).	[6]
Aromatic C=C Bending	1600 & 1475	Two bands, variable intensity.	
C-N Stretch (Aliphatic)	1250 - 1020	Medium to weak band.	[2]
C-Cl Stretch	800 - 600	Strong band.	
N-H Wag (Secondary Amine)	910 - 665	Strong, broad band.	[2][3]

Experimental Protocol: FTIR (ATR)

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
- Place a small amount of the purified liquid or solid sample directly onto the crystal.
- Apply pressure using the instrument's anvil to ensure good contact.
- Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ^1H NMR Spectral Data (in CDCl_3)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes	Reference
Aromatic-H	7.1 - 7.4	Multiplet	4 protons on the chlorobenzyl ring.	[8]
Benzyl- CH_2	-3.8	Singlet	Deshielded by adjacent N and aromatic ring.	[1]
Cyclopropyl-CH (on C1)	-2.2 - 2.5	Multiplet	Deshielded by adjacent N.	[9][10]
Amine-NH	1.0 - 3.0	Broad Singlet	Position is variable; will exchange with D_2O .	[1]
Cyclopropyl- CH_2	0.4 - 0.8	Multiplet	Characteristic upfield signals for cyclopropyl protons.	[9][11]

Table 4: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes	Reference
Aromatic C-Cl	132 - 135	[1]	
Aromatic C-ipso (to CH ₂)	138 - 141	[1]	
Aromatic CH	127 - 130	[1]	
Benzyl-CH ₂	50 - 55	[1]	
Cyclopropyl-CH (on C1)	35 - 45	Carbon adjacent to nitrogen.	[1]
Cyclopropyl-CH ₂	5 - 15	Characteristic upfield signals.	[1]

Experimental Protocol: NMR

- Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse sequence is used. To confirm the N-H peak, add a drop of D₂O, shake the tube, and re-acquire the spectrum; the N-H signal should disappear.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and provides structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion	Fragmentation Pathway	Reference
181/183	$[M]^+$	Molecular ion peak (approx. 3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$).	
125/127	$[\text{Cl}-\text{C}_7\text{H}_6-\text{CH}_2]^+$	Formation of the stable chlorotropylium cation via cleavage of the benzyl C-N bond.	[12] [13]
152/154	$[\text{M} - \text{C}_2\text{H}_5]^+$	α -cleavage, loss of an ethyl radical from the cyclopropyl ring.	[1]
56	$[\text{C}_3\text{H}_5-\text{NH}]^+$	Cleavage of the benzyl-N bond.	

Experimental Protocol: MS (EI)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a GC-MS or LC-MS system.
- Ionization: Use Electron Ionization (EI) to generate charged fragments.
- Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

Safety and Handling

Comprehensive safety precautions are mandatory when handling **N-(2-chlorobenzyl)cyclopropanamine** and its precursors. The following guidelines are based on the known hazards of the starting materials, 2-chlorobenzylamine and cyclopropylamine.[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[14\]](#)

- Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile, PVC). Wear a lab coat.[14][16]
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18]

Handling and Storage:

- Handling: Avoid all personal contact, including inhalation. Do not get in eyes, on skin, or on clothing.[4] Keep away from heat, sparks, and open flames.[4][15] Handle in accordance with good industrial hygiene and safety practices.[4]
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][19] Store away from incompatible materials such as strong oxidizing agents and acids.[20]

First Aid Measures:

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14][20]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[14][20]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[14][15]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][14]

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